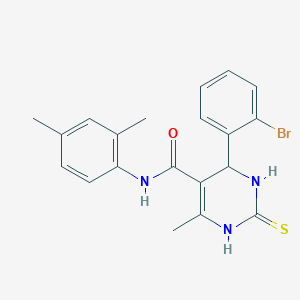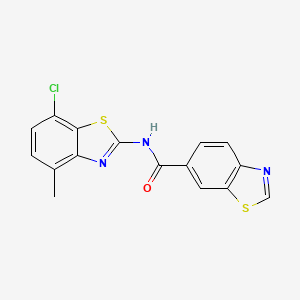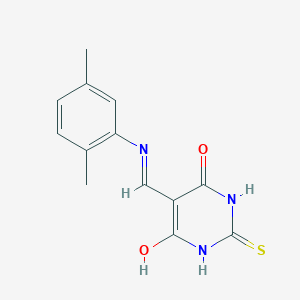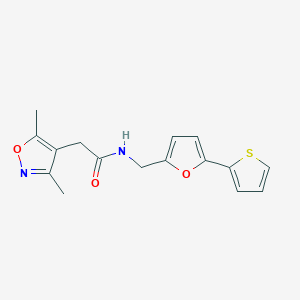![molecular formula C16H12N6OS2 B2461992 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 516461-42-0](/img/structure/B2461992.png)
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, molecular biology, and biotechnology. This compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
Anticancer Kinase Inhibitors
The compound is a part of the pyrazolo[3,4-d]pyrimidine scaffold, which has become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
Treatment of B-cell Cancers
One pyrazolo[3,4-d]pyrimidine, the BTK inhibitor ibrutinib, has been approved to treat B-cell cancers and several more inhibitors targeting different kinases are in advanced clinical trials . This demonstrates both the therapeutic potential and versatility of this scaffold .
PPARα Activation
The compound is used as a skeleton of PPARα agonists . Peroxisome proliferator-activated receptor α (PPARα) is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . Small-molecule agonism of PPARα is an important approach for treating dyslipidemia .
Treatment of Dyslipidemia
The compound provides insight into the design of molecules for treating dyslipidemia . Dyslipidemia is a condition characterized by an abnormal amount of lipids in the blood, and it’s a risk factor for cardiovascular disease .
Anti-Inflammatory Activity
The compound has shown consistently good anti-inflammatory activity . The anti-inflammatory activity of the compound was evaluated using the carrageenan-induced paw edema test in rats .
Treatment of Metabolic Syndrome
Activation of PPARα results in a substantial reduction in serum triglycerides, increase in HDL cholesterol, and improvement in insulin sensitivity . Therefore, PPARα has been recognized as a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit various kinases, including cdk2 .
Mode of Action
It is suggested that the pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of atp, allowing the molecules to bind to kinase active sites . This interaction could potentially inhibit the activity of the target kinases, thereby affecting cellular processes regulated by these kinases .
Biochemical Pathways
For instance, CDK2 is involved in cell cycle regulation, and its inhibition could affect cell proliferation .
Result of Action
As a potential kinase inhibitor, it could potentially inhibit cell proliferation and induce cell cycle arrest .
properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c23-13(21-16-17-6-7-24-16)9-25-15-12-8-20-22(14(12)18-10-19-15)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYUZTVAFLZRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2461911.png)





![3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2461921.png)

![7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2461923.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2461924.png)


![9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2461931.png)